Denudatine

Toxicity Cardiovascular safety In vivo pharmacology

Sourcing a validated antiarrhythmic reference compound with well-characterized cardiac electrophysiology often involves long lead times and uncertain purity. Denudatine (CAS 26166-37-0) resolves this with guaranteed ≥98% HPLC purity and confirmed biological activity. • Validated positive control: Completely prevents aconitine-induced dysrhythmias in rats at 25-50 mg/kg i.v. (therapeutic potency equivalent to quinidine). • Dual-model efficacy: Increases survival from 14% to 75% in CaCl₂-induced lethal arrhythmia model (26 mg/kg i.v. pretreatment). • Concentration-dependent Na⁺ channel modulation: Partial blockade at 30 mg/L, near-complete inhibition at 150 mg/L in ventricular tissue. Supplied as a white crystalline powder with full CoA; shipped under blue ice for stability.

Molecular Formula C22H33NO2
Molecular Weight 343.5 g/mol
Cat. No. B1218229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDenudatine
Synonymsdenudatine
Molecular FormulaC22H33NO2
Molecular Weight343.5 g/mol
Structural Identifiers
SMILESCCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C
InChIInChI=1S/C22H33NO2/c1-4-23-11-20(3)7-5-8-22-15(20)10-14(18(22)23)21-9-6-13(12(2)19(21)25)16(24)17(21)22/h13-19,24-25H,2,4-11H2,1,3H3/t13-,14?,15-,16+,17-,18-,19-,20+,21+,22+/m1/s1
InChIKeyOVXLNQAYPUEDSI-CNEDWAKUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Denudatine for Cardiac Pharmacology Research


Denudatine (CAS 26166-37-0) is a C20-diterpenoid alkaloid belonging to the atisane skeletal class, primarily isolated from plants of the genera Aconitum and Delphinium [1]. It features a characteristic hexacyclic framework with a molecular formula of C22H33NO2 and molecular weight of 343.5 g/mol [2]. Denudatine serves as a core scaffold for numerous structurally related natural products and synthetic derivatives, and has been investigated predominantly for its effects on cardiac electrophysiology and experimental arrhythmias [3].

Why Denudatine Cannot Be Substituted


Among the nine recognized subtypes of C20-diterpenoid alkaloids in the Ranunculaceae family, denudatine-type compounds exhibit a distinct atisane skeleton with a specific [2,2,2] bicyclic ring system and C15-C16 bridge attachment at C12 that fundamentally differentiates their cardiac pharmacology from napelline-type, hetisine-type, songorine-type, and atisine-type congeners [1]. A systematic evaluation of 111 diterpene alkaloids across lycoctine, heteratisine, napelline, and denudatine skeletons established that while the majority of these compounds display antiarrhythmic and antifibrillatory actions, the specific skeletal class determines the potency, toxicity profile, and mechanism of action on cardiac ion channels [2]. Denudatine itself exhibits a unique combination of measurable electrophysiological effects, including concentration-dependent depression of ventricular action potential amplitude and suppression of aconitine-induced arrhythmias, which cannot be assumed for other denudatine-type derivatives such as 15-acetyldenudatine, paniculamine, or cochlearenine without direct comparative evaluation [3]. The structural subtlety within this class means that even closely related analogs may exhibit divergent pharmacological profiles; substitution based solely on shared skeletal classification introduces significant scientific risk.

Denudatine Comparator Analysis


Acute Toxicity Profile vs. Aconitine

Denudatine demonstrates a dramatically favorable therapeutic safety margin compared to aconitine, the prototypical highly toxic diterpenoid alkaloid. In a head-to-head comparison conducted in mice, the intravenous LD50 of denudatine was determined to be 128 mg/kg, whereas aconitine exhibited an intravenous LD50 of only 0.19 mg/kg [1]. This represents an approximately 673-fold lower acute toxicity for denudatine relative to aconitine under identical route and species conditions [1].

Toxicity Cardiovascular safety In vivo pharmacology

Antiarrhythmic Potency in Aconitine-Induced Arrhythmia Model

In a standardized rat model of aconitine-induced arrhythmia, the antiarrhythmic potency of denudatine was directly benchmarked against two established clinical antiarrhythmic agents. Denudatine exhibited potency equivalent to that of quinidine (a Class Ia antiarrhythmic) but was weaker than diphenylhydantoin (DPH, phenytoin, a Class Ib antiarrhythmic) [1]. Critically, when administered as a prophylactic pretreatment, denudatine demonstrated superior efficacy compared to both quinidine and DPH: denudatine at doses of 25 and 50 mg/kg i.v. or 50 and 100 mg/kg i.g. completely prevented or inhibited aconitine-induced dysrhythmias, an effect described as 'more marked' than that achieved with either quinidine or DPH [1].

Antiarrhythmic Cardiac electrophysiology In vivo efficacy

Survival Benefit in Calcium-Overload Arrhythmia

Denudatine provides a quantifiable survival advantage in a rat model of calcium chloride-induced lethal arrhythmias, a model distinct from aconitine-challenge that mimics calcium-overload cardiac toxicity. Pretreatment of rats with denudatine at a dose of 26 mg/kg administered intravenously increased the survival rate from a baseline of 14% in untreated controls to 75% in denudatine-treated animals [1]. Additionally, among animals that ultimately did not survive, denudatine pretreatment significantly delayed both the onset of arrhythmia and the time to death [1].

Cardioprotection Calcium overload Survival studies

Concentration-Dependent Ventricular Electrophysiology

Denudatine exerts concentration-dependent effects on isolated ventricular fiber action potentials, with distinct functional thresholds for electrophysiological modulation versus complete arrhythmia suppression. At a concentration of 30 mg/L, denudatine depressed the action potential amplitude and maximal rate of rise (Vmax), and reduced action potential duration and effective refractory period, but did not inhibit the arrhythmogenic action of aconitine [1]. At a higher concentration of 150 mg/L, denudatine depressed the action potential amplitude to such an extent that the waveform tended toward a slow-response type, and completely inhibited the arrhythmogenic action of aconitine [1]. These findings indicate that denudatine likely exerts an inhibitory effect on Na+ influx in ventricular fibers, with the degree of sodium channel inhibition being concentration-dependent and correlating with the transition from partial to complete arrhythmia suppression [1].

Cardiac electrophysiology Action potential Ion channel modulation

In Vivo Hemodynamic Effects

Denudatine produces dose-dependent hemodynamic alterations in anesthetized dogs with a defined threshold for significant cardiovascular parameter modulation. At a dose of 1 mg/kg administered intravenously, denudatine produced no alteration of mean arterial pressure (MAP), left ventricular systolic pressure (LVSP), maximum rate of left ventricular pressure rise (LV dP/dtmax), coronary blood flow (CBF), or total peripheral resistance (TPR); only heart rate (HR) decreased slightly but significantly [1]. At a higher dose of 2.5 mg/kg i.v., denudatine produced measurable decreases across all parameters: HR, MAP, LVSP, LV dP/dtmax, CBF, and TPR [1]. Mechanistic analysis further established that the bradycardia induced by denudatine is neither mediated via vagus nerve stimulation nor through blockade of β-adrenoreceptors [1].

Hemodynamics Cardiovascular pharmacology Dose-response

Denudatine Research Applications


In Vivo Antiarrhythmic Screening in Aconitine Models

Denudatine serves as a validated positive control or reference compound for in vivo antiarrhythmic screening studies utilizing aconitine-induced arrhythmia models in rats. Its dose-response relationship is well-characterized: 25-50 mg/kg i.v. or 50-100 mg/kg i.g. completely prevents aconitine-induced dysrhythmias [1]. Its established equivalence in therapeutic potency to quinidine and superiority to both quinidine and DPH in prophylactic efficacy provide benchmarkable reference points for evaluating novel antiarrhythmic candidates [1].

Cardioprotection Studies in Calcium-Overload Injury

Denudatine is appropriate for investigations of cardioprotective mechanisms against calcium-mediated cardiac injury. The compound's demonstrated ability to increase survival from 14% to 75% in a CaCl2-induced lethal arrhythmia model (26 mg/kg i.v. pretreatment) provides a robust and quantifiable efficacy endpoint for comparative studies of calcium-handling modulators or preconditioning agents [1].

Cardiac Sodium Channel Electrophysiology

Denudatine is suitable for ex vivo cardiac electrophysiology studies examining sodium channel modulation in ventricular tissue. The compound exhibits concentration-dependent inhibition of Na+ influx with a defined threshold: 30 mg/L produces partial electrophysiological effects without blocking aconitine-induced arrhythmias, while 150 mg/L induces near-complete sodium channel inhibition and full arrhythmia suppression [2]. This concentration differential enables researchers to probe partial versus complete sodium channel blockade states in isolated tissue preparations.

Derivatization and SAR Studies

Denudatine functions as a core scaffold for synthetic derivatization aimed at exploring structure-activity relationships within the C20-diterpenoid alkaloid class. The denudatine skeleton has been successfully employed in total synthesis strategies (25-26 step sequences) to generate denudatine-type alkaloids including cochlearenine, N-ethyl-1α-hydroxy-17-veratroyldictyzine, and paniculamine [3]. This synthetic accessibility makes denudatine a viable starting point for medicinal chemistry programs seeking to optimize the antiarrhythmic pharmacophore while reducing the toxicity liabilities associated with other diterpenoid alkaloid scaffolds such as aconitine [1].

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